molecular formula C8H16O B6230124 2-ethyl-2-methylpent-4-en-1-ol CAS No. 1849288-43-2

2-ethyl-2-methylpent-4-en-1-ol

Cat. No.: B6230124
CAS No.: 1849288-43-2
M. Wt: 128.2
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Description

2-ethyl-2-methylpent-4-en-1-ol is a heterocyclic organic compound that belongs to the family of tertiary alcohols. This compound is widely used in scientific experiments, research, and industrial applications. Its molecular formula is C8H16O, and it has a molecular weight of 128.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-pentene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethyl-2-methylpent-4-en-1-al. This process requires specific catalysts and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-methylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2-ethyl-2-methylpent-4-en-1-al or 2-ethyl-2-methylpentan-4-one.

    Reduction: 2-ethyl-2-methylpentanol.

    Substitution: 2-ethyl-2-methylpent-4-en-1-chloride or 2-ethyl-2-methylpent-4-en-1-bromide.

Scientific Research Applications

2-ethyl-2-methylpent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of saturated alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-pentanol
  • 2-ethyl-2-butanol
  • 2-methyl-2-butanol

Uniqueness

2-ethyl-2-methylpent-4-en-1-ol is unique due to its specific structure, which includes both an ethyl and a methyl group attached to a pentene backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the double bond in the pentene backbone allows for additional reactions such as hydrogenation and polymerization, which are not possible with fully saturated alcohols .

Properties

CAS No.

1849288-43-2

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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